molecular formula C41H49N3O8S2 B12414248 Cyanine 5 Tyramide

Cyanine 5 Tyramide

Cat. No.: B12414248
M. Wt: 776.0 g/mol
InChI Key: NHSJCIBSNKLAMA-UHFFFAOYSA-N
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Description

Cyanine 5 Tyramide is a red fluorescent dye widely used in scientific research for signal amplification in various assays. It is particularly known for its application in immunohistochemistry (IHC), immunocytochemistry (ICC), fluorescence in situ hybridization (FISH), and multicolor FISH. The compound is utilized as a reporter fluorescent substrate for horseradish peroxidase (HRP)-catalyzed deposition, enhancing the sensitivity and specificity of detection methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyanine 5 Tyramide involves the conjugation of a cyanine dye with a tyramide molecule. The process typically includes the following steps:

    Synthesis of Cyanine Dye: The cyanine dye is synthesized through a series of reactions involving the condensation of indole derivatives with aldehydes or ketones.

    Conjugation with Tyramide: The cyanine dye is then conjugated with tyramide under specific reaction conditions, often involving the use of coupling agents and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cyanine 5 Tyramide primarily undergoes the following types of reactions:

    Oxidation: The compound can be oxidized in the presence of HRP, leading to the formation of reactive intermediates that bind to nearby molecules.

    Substitution: The tyramide moiety can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: HRP and hydrogen peroxide are commonly used reagents for oxidation reactions involving this compound.

    Substitution: Various nucleophiles, such as amines and thiols, can react with the tyramide moiety under mild conditions.

Major Products Formed

The major products formed from these reactions include fluorescently labeled biomolecules, which are used for signal amplification in various assays .

Scientific Research Applications

Cyanine 5 Tyramide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting specific chemical reactions and interactions.

    Biology: Employed in IHC, ICC, and FISH for visualizing cellular and molecular structures.

    Medicine: Utilized in diagnostic assays for detecting biomarkers and pathogens.

    Industry: Applied in the development of biosensors and diagnostic kits .

Mechanism of Action

Cyanine 5 Tyramide exerts its effects through a mechanism known as tyramide signal amplification (TSA). In this process, HRP catalyzes the oxidation of this compound, leading to the formation of reactive intermediates. These intermediates covalently bind to nearby tyrosine residues on proteins, resulting in localized deposition of the fluorescent dye. This enhances the fluorescent signal, allowing for more sensitive detection of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyanine 3 Tyramide: Another fluorescent dye used for signal amplification, but with different spectral properties.

    Fluorescein Tyramide: A green fluorescent dye used in similar applications but with different excitation and emission wavelengths.

Uniqueness

Cyanine 5 Tyramide is unique due to its far-red fluorescence, which minimizes background autofluorescence and allows for multiplexing with other fluorescent dyes. Its high extinction coefficient and quantum yield make it particularly suitable for sensitive detection applications .

Properties

Molecular Formula

C41H49N3O8S2

Molecular Weight

776.0 g/mol

IUPAC Name

(2Z)-1-ethyl-2-[(2E,4E)-5-[1-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate

InChI

InChI=1S/C41H49N3O8S2/c1-6-43-35-22-20-31(53(47,48)49)27-33(35)40(2,3)37(43)13-9-7-10-14-38-41(4,5)34-28-32(54(50,51)52)21-23-36(34)44(38)26-12-8-11-15-39(46)42-25-24-29-16-18-30(45)19-17-29/h7,9-10,13-14,16-23,27-28H,6,8,11-12,15,24-26H2,1-5H3,(H3-,42,45,46,47,48,49,50,51,52)

InChI Key

NHSJCIBSNKLAMA-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCC5=CC=C(C=C5)O)(C)C

Origin of Product

United States

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